molecular formula C10H15NO2S B454673 Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 82546-91-6

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B454673
CAS No.: 82546-91-6
M. Wt: 213.3g/mol
InChI Key: ZLQVIZSBIABXJQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a substituted thiophene derivative characterized by a central thiophene ring with functional groups at positions 2 (amino), 3 (ethyl ester), 4 (ethyl), and 5 (methyl). This compound belongs to the Gewald thiophene family, synthesized via condensation reactions involving ketones, cyanides, and sulfur . Its structural versatility makes it a scaffold for pharmaceutical and materials science research, particularly in antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name

ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-4-7-6(3)14-9(11)8(7)10(12)13-5-2/h4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQVIZSBIABXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350107
Record name ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82546-91-6
Record name ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Gewald Protocol

In a representative procedure, ethyl cyanoacetate (0.1 mol) and 3-pentanone (0.1 mol) are dissolved in absolute ethanol (150 mL). Elemental sulfur (0.1 mol) and morpholine (20 mL) are added, and the mixture is heated at 45–65°C for 5 hours. After cooling, the product precipitates and is recrystallized from ethanol, yielding 61% of the target compound. Key advantages include:

  • High regioselectivity : The reaction favors α-substitution on the thiophene ring due to the electron-withdrawing effect of the ester group.

  • Scalability : Reactions can be conducted at decagram scales without significant yield reduction.

Table 1: Optimized Reaction Conditions for the Gewald Synthesis

ParameterValueSource
SolventEthanol
Temperature45–65°C
CatalystMorpholine
Reaction Time5 hours
Yield61%

Solvent-Free Modifications of the Gewald Reaction

Recent advancements emphasize greener chemistry approaches. A solvent-free variant eliminates ethanol, instead relying on mechanochemical activation through vigorous stirring at room temperature. This method maintains comparable yields (58–63%) while reducing environmental impact and purification complexity.

Mechanistic Insights

The reaction proceeds through three stages:

  • Knoevenagel Condensation : Ethyl cyanoacetate and 3-pentanone form an α,β-unsaturated intermediate.

  • Sulfur Incorporation : Elemental sulfur reacts with the enamine intermediate, facilitated by morpholine’s basicity.

  • Cyclization and Aromatization : Intramolecular cyclization yields the thiophene core, followed by tautomerization to stabilize the aromatic system.

The solvent-free method accelerates the reaction by increasing reactant concentration, though it requires extended mixing times (8–12 hours).

Alternative Synthetic Routes

While the Gewald reaction dominates, two supplementary methods merit discussion:

Paal-Knorr Thiophene Synthesis

This classical approach employs diketones with phosphorus pentasulfide (P2S5\text{P}_2\text{S}_5) under reflux. For this compound, however, this method proves less efficient (<30% yield) due to competing furan formation.

Fiesselmann Synthesis

Thioglycolic acid derivatives react with α,β-unsaturated esters in basic conditions. Though effective for 3-hydroxythiophenes, this method requires additional steps to introduce the amino group, making it impractical for large-scale synthesis.

Critical Analysis of Methodologies

Table 2: Comparative Evaluation of Synthesis Methods

MethodYieldTemperatureTimeEnvironmental Impact
Traditional Gewald61%45–65°C5 hModerate
Solvent-Free Gewald58–63%RT8–12 hLow
Paal-Knorr<30%100–120°C24 hHigh

Key findings:

  • The solvent-free Gewald method balances efficiency and sustainability.

  • Morpholine’s dual role as base and catalyst is irreplaceable in achieving high yields.

  • Impurities primarily arise from unreacted 3-pentanone, necessitating recrystallization from ethanol.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Overview : Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those aimed at treating neurological disorders. Its structural characteristics enhance bioavailability and therapeutic efficacy.

Case Studies :

  • Neurological Agents : Research indicates that derivatives of this compound exhibit potential as allosteric enhancers at adenosine A1 receptors, which are linked to antiarrhythmic and antilipolytic activities .
  • Anti-inflammatory Properties : Studies have shown that this compound can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, thus reducing pro-inflammatory mediators .

Agricultural Chemistry

Overview : The compound is utilized in formulating agrochemicals, contributing to effective pest control solutions. Its thiophene structure enhances stability and effectiveness under various environmental conditions.

Applications :

  • Pesticide Formulation : this compound is explored for developing new pesticides that demonstrate improved efficacy against target pests while being environmentally friendly .

Material Science

Overview : In material science, this compound is investigated for its potential in developing novel materials, particularly conductive polymers.

Applications :

  • Organic Electronics : The properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) due to its semiconductor-like behavior .

Biochemical Research

Overview : Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, aiding in understanding various biological pathways.

Research Insights :

  • Enzyme Interaction Studies : The compound has been shown to interact with specific enzymes, influencing pathways associated with inflammation and oxidative stress .
  • Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties, with effective inhibition zones against various bacterial strains comparable to established antibiotics like ceftriaxone .

Cosmetic Formulations

Overview : this compound is also being explored for its potential antioxidant properties in cosmetic products.

Applications :

  • Skin Health Products : Its incorporation into cosmetic formulations may enhance skin protection against environmental stressors due to its antioxidant capabilities .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of thiophene derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate 2-NH₂, 4-C₂H₅, 5-CH₃, 3-COOEt 213.28 g/mol Antimicrobial activity; crystallographic studies
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate 2-NH₂, 4-CH₃, 5-CH₃, 3-COOEt 199.27 g/mol Lower solubility in polar solvents
Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate 2-NH₂, 4-(Cl-Ph), 5-CH₃, 3-COOEt 309.78 g/mol Enhanced electronic properties for optoelectronics
Mthis compound 2-NH₂, 4-C₂H₅, 5-CH₃, 3-COOMe 199.27 g/mol Reduced lipophilicity compared to ethyl ester
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate 5-NH₂, 4-CN, 3-CH₃, 2-COOEt 208.24 g/mol Reactivity in cyclization reactions

Key Observations :

  • Substituent Size and Solubility : Larger alkyl groups (e.g., ethyl at position 4) increase hydrophobicity, reducing aqueous solubility but enhancing membrane permeability .
  • Electron-Withdrawing Groups: Cyano (CN) or chloroaryl substituents (e.g., 4-chlorophenyl) improve charge transport properties, making these analogs suitable for optoelectronic materials .
  • Ester Group Variations : Methyl esters exhibit lower molecular weights and higher melting points compared to ethyl esters due to reduced steric hindrance .
Pharmacological Activity
  • Antimicrobial Efficacy: this compound derivatives show moderate activity against E. coli and S. aureus, with MIC values ranging from 32–64 µg/mL. In contrast, analogs with bulkier substituents (e.g., 4-ethoxyphenyl) display reduced activity due to steric hindrance .
  • Anti-inflammatory Potential: Thiophenes with acetylated amino groups (e.g., ethyl 5-acetylamino-4-cyano-3-methylthiophene-2-carboxylate) exhibit COX-2 inhibition, though less potent than the parent compound .
Crystallographic and Stability Data
  • Crystal Packing: this compound forms hydrogen-bonded dimers via NH₂ and ester carbonyl groups, enhancing thermal stability (melting point: 145–148°C) .
  • Polymorphism: Analogs like ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate exhibit multiple crystalline forms, affecting dissolution rates .

Biological Activity

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO2SC_{11}H_{15}NO_2S and a molecular weight of approximately 213.3 g/mol . The compound features a thiophene ring, which contributes to its unique chemical properties, including an amino group, carboxylate, and ethyl substituents that enhance its reactivity and biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies have demonstrated its activity against:

  • E. faecalis
  • P. aeruginosa
  • S. typhi
  • K. pneumoniae

The minimum inhibitory concentration (MIC) for these bacteria ranged from 40 to 50 µg/mL , showcasing its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Prostate cancer (PC3)
  • Liver cancer (HepG2)

The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 1.50 µM to 20 µM , indicating strong cytotoxic effects . The compound's mechanism involves targeting specific molecular pathways related to cancer cell growth and survival.

Anti-inflammatory Activity

This compound has also been explored for its anti-inflammatory effects. It modulates inflammatory pathways by interacting with enzymes such as cyclooxygenase (COX), which are crucial in the synthesis of pro-inflammatory mediators. Preliminary studies suggest that it may inhibit COX enzymes, thereby reducing inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes and receptors, modulating their activity.
  • Pathway Modulation : It influences pathways associated with inflammation, oxidative stress, and cell proliferation.
  • Molecular Targeting : this compound targets specific proteins involved in cancer progression and microbial resistance .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-amino-4-methylthiophene-3-carboxylateThiophene ring with amino and carboxylic groupsLacks ethyl substitution at the 4-position
Ethyl 2-amino-thiophene carboxylic acid ethyl esterBasic thiophene structure with carboxylic acidSimpler structure without additional alkyl groups
Halogenated thiophenesHalogenated variantsEnhanced reactivity due to electronegative halogens

The distinct combination of functional groups in this compound contributes to its unique biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant inhibition zones against tested bacteria, comparable to ceftriaxone.
  • Cancer Cell Line Study : In vitro tests on MCF-7 cells showed a marked decrease in cell viability with increasing concentrations of the compound, indicating strong anticancer potential.
  • Inflammation Model : Animal models treated with this compound showed reduced markers of inflammation compared to control groups .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate?

The synthesis typically involves multi-step reactions starting from readily available precursors. A widely used method is the Gewald reaction , which employs a ketone, an α-cyanoester, and elemental sulfur under basic conditions. For example, ethyl acetoacetate, cyanoacetamide derivatives, and sulfur are condensed in ethanol with a catalyst like triethylamine. The reaction is refluxed for several hours, followed by neutralization and crystallization to isolate the product . Modifications may include adjusting substituents (e.g., ethyl or methyl groups) at specific positions via precursor selection.

Basic: What characterization techniques confirm the structure and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify the positions of amino, ethyl, and methyl groups via 1H^1H and 13C^{13}C chemical shifts (e.g., amino protons at δ 5.5–6.5 ppm in DMSO-d6) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 268.1 for C11_{11}H17_{17}NO2_2S) and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Advanced: How can crystallographic data resolve the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers can:

  • Solve the phase problem via direct methods.
  • Refine anisotropic displacement parameters to map electron density.
  • Validate bond lengths and angles (e.g., thiophene ring planarity, C-S bond ~1.70 Å) .
  • Visualize molecular packing using WinGX/ORTEP for intermolecular interactions (e.g., hydrogen bonds between amino and carboxylate groups) .

Advanced: How do substituents influence the biological activity of thiophene derivatives like this compound?

Functional groups dictate interactions with biological targets:

  • Amino Group : Facilitates hydrogen bonding with enzyme active sites (e.g., kinase inhibition) .
  • Ethyl/Methyl Groups : Modulate lipophilicity, affecting membrane permeability and bioavailability.
  • Carboxylate Ester : Serves as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acid .
    Methodological Approach :
  • Synthesize analogs with varied substituents.
  • Test activity against target enzymes (e.g., IC50_{50} assays) and correlate with computational docking (e.g., AutoDock Vina) .

Basic: What key chemical properties influence the reactivity of this compound?

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich thiophene ring undergoes reactions (e.g., nitration, halogenation) at the 5-position due to directing effects of the amino group .
  • Ester Hydrolysis : The ethyl carboxylate hydrolyzes under acidic/basic conditions to form carboxylic acid derivatives .
  • Solubility : Low water solubility (logP ~3.5) necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions .

Advanced: How can researchers address contradictions in reported reaction yields for this compound?

Contradictions often arise from:

  • Catalyst Variability : Triethylamine vs. DBU in condensation reactions, affecting reaction kinetics .
  • Solvent Effects : Polar solvents (DMF) may accelerate reactions vs. ethanol, which slows intermediate formation.
  • Purification Methods : Column chromatography vs. recrystallization can alter yield calculations.
    Resolution Strategy :
  • Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled temperature).
  • Use in-situ monitoring (e.g., 1H^1H NMR or IR spectroscopy) to track intermediate formation .

Advanced: What computational methods predict target interactions for this compound?

  • Molecular Docking : Tools like AutoDock or Schrödinger predict binding modes to enzymes (e.g., cyclooxygenase-2).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD <2.0 Å indicates stable binding) .
  • QSAR Modeling : Relate substituent electronic parameters (Hammett σ) to bioactivity data for analog optimization .

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